REACTION_CXSMILES
|
P(Cl)(Cl)(Cl)=O.[F:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[CH:9]=[CH:10][N:11]2[CH3:16].CN([CH:20]=[O:21])C>[OH-].[Na+]>[F:6][C:7]1[CH:15]=[CH:14][CH:13]=[C:12]2[C:8]=1[C:9]([CH:20]=[O:21])=[CH:10][N:11]2[CH3:16] |f:3.4|
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Name
|
|
Quantity
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2.07 mL
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Type
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reactant
|
Smiles
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P(=O)(Cl)(Cl)Cl
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Name
|
|
Quantity
|
30 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
|
Name
|
|
Quantity
|
2.2 g
|
Type
|
reactant
|
Smiles
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FC1=C2C=CN(C2=CC=C1)C
|
Name
|
|
Quantity
|
15 mL
|
Type
|
reactant
|
Smiles
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CN(C)C=O
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Name
|
|
Quantity
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120 mL
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Type
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solvent
|
Smiles
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[OH-].[Na+]
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Control Type
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UNSPECIFIED
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Setpoint
|
0 °C
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Type
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CUSTOM
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Details
|
Under stirring at 0° C.
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Rate
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UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
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Details
|
See reaction.notes.procedure_details.
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Type
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ADDITION
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Details
|
After completion of the dropwise addition
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Type
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STIRRING
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Details
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the reaction mixture was stirred at room temperature for 4 hours
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Duration
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4 h
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Type
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EXTRACTION
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Details
|
followed by extraction with ethyl acetate
|
Type
|
WASH
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Details
|
The extract was washed with saturated brine
|
Type
|
DRY_WITH_MATERIAL
|
Details
|
dried over anhydrous sodium sulfate
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Type
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DISTILLATION
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Details
|
distilled under reduced pressure
|
Type
|
CUSTOM
|
Details
|
to remove the solvent
|
Type
|
CUSTOM
|
Details
|
The residue was purified by chromatography on a silica gel column, whereby from n-hexane-ethyl acetate (1:1
|
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C(=CN(C2=CC=C1)C)C=O
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 1.43 g | |
YIELD: PERCENTYIELD | 55% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |